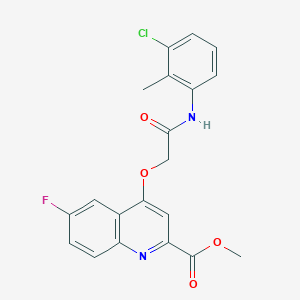

Methyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Methyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential applications in medicine and biochemistry, particularly as fluorophores in DNA studies, antioxidants, and radioprotectors . They are also explored for their antibacterial properties against a range of gram-positive and gram-negative bacteria .

Synthesis Analysis

The synthesis of quinoline derivatives often involves reactions of substituted quinolines with various reagents. For instance, the reaction of 2-chloro-4-methylquinolines with aminobenzoic acids or ethyl 4-aminobenzoate in the presence of HCl in ethanol has been used to synthesize aminoquinoline derivatives . Additionally, the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates has been achieved through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids . These methods demonstrate the versatility of synthetic approaches in creating various quinoline-based compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established using this technique . X-ray diffraction analysis provides detailed insights into the arrangement of atoms within the molecule, which is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The acylation of oximes, for instance, can lead to the formation of quinazoline oxides, as seen in the synthesis of 2-(3-chloropropyl)-6-methyl-4-phenylquinazoline 3-oxide . These reactions expand the chemical diversity of quinoline compounds and can be tailored to produce specific derivatives with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their fluorescence, antioxidant activity, and DNA-binding ability, are of significant interest. Chloroquinoline derivatives have been shown to exhibit good antioxidant activity, which can be beneficial in reducing high glucose levels in the human body . Their interaction with DNA has been studied using fluorescence quenching and molecular docking, indicating potential applications in biochemistry and medicine . Additionally, the crystal packing of these compounds often involves C-H...π and π-π interactions, which contribute to their stability and may influence their biological activity .

Applications De Recherche Scientifique

Synthesis and Transformations

Quinoline derivatives, including those related to the compound of interest, have been synthesized and studied for their potential as fluorophores in biochemistry and medicine. These compounds are useful for studying various biological systems due to their efficient fluorescence properties. Specifically, the reactions of 2-chloro-4-methylquinolines with aminobenzoic acids have led to the synthesis of new quinoline derivatives, highlighting the compound's versatility and potential in creating sensitive and selective compounds for biochemical applications (Aleksanyan & Hambardzumyan, 2013).

Antibacterial Applications

A study on fluoroquinolones, which are closely related to the compound , identified a novel antibacterial 8-chloroquinolone derivative. This compound exhibited potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than some existing antibacterial agents. The research underscores the potential of such quinoline derivatives in developing new antibacterial drugs with high efficacy (Kuramoto et al., 2003).

Potential Antioxidant and Radioprotector Roles

Quinoline derivatives, including aminoquinolines, have been identified as promising candidates for antioxidants and radioprotectors. This suggests that compounds like Methyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate could have applications beyond their antibacterial properties, contributing to research in oxidative stress and radiation protection (Aleksanyan & Hambardzumyan, 2013).

Structural and Molecular Studies

Further structural and molecular studies on related quinoline derivatives have provided insights into their interactions and conformational dynamics. These investigations are crucial for understanding the biological activities of these compounds and optimizing their properties for specific scientific or therapeutic applications (Linden et al., 2011).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O4/c1-11-14(21)4-3-5-15(11)24-19(25)10-28-18-9-17(20(26)27-2)23-16-7-6-12(22)8-13(16)18/h3-9H,10H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSMFMHXMQLYNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)

![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)

![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2524957.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)

![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)